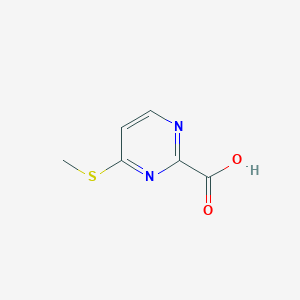
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Übersicht
Beschreibung
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
Pyrimidines, including this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, the Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring with a methylsulfanyl group at the 4-position and a carboxylic acid group at the 2-position . The pyrimidine ring is a heterocyclic aromatic compound that contains two nitrogen atoms .Chemical Reactions Analysis
Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The Dimroth rearrangement is one of the chemical reactions that pyrimidines can undergo .Wissenschaftliche Forschungsanwendungen
Anti-cancer Applications
Pyrimidine-based compounds have been extensively studied for their anticancer properties. The structure of pyrimidines allows for diverse pharmacological activities, with many derivatives exhibiting potent anticancer effects through various mechanisms. This indicates the potential of pyrimidine derivatives, including those similar to 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, to interact with different enzymes, targets, and receptors, making them promising candidates for future cancer therapies (Kaur et al., 2014).
Anti-inflammatory and Pharmacological Effects
Pyrimidines are known to display a broad spectrum of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and others. The extensive research into pyrimidine derivatives underscores their potential as potent anti-inflammatory agents, providing insights into the development of new therapeutic compounds (Rashid et al., 2021).
Synthetic and Medicinal Chemistry
Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance. Hybrid catalysts have been used to synthesize various pyrimidine scaffolds, including pyrano[2,3-d]pyrimidines, which have broad applications in medicinal and pharmaceutical industries. These developments highlight the importance of pyrimidine derivatives in creating new lead molecules for drug discovery and development (Parmar et al., 2023).
Optoelectronic Materials
Pyrimidine derivatives, including quinazolines and pyrimidines, have been investigated for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for the creation of novel materials for electronic devices, luminescent elements, and other applications. This underscores the potential of pyrimidine derivatives in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).
Wirkmechanismus
While the specific mechanism of action of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is not mentioned in the retrieved papers, it is known that pyrimidines exhibit their effects through various mechanisms. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Eigenschaften
IUPAC Name |
4-methylsulfanylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCYIHYOPAJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


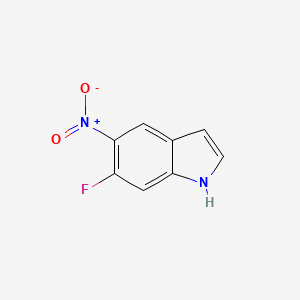
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)


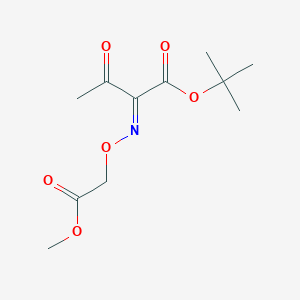

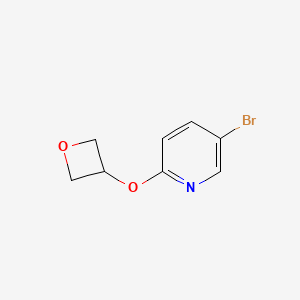
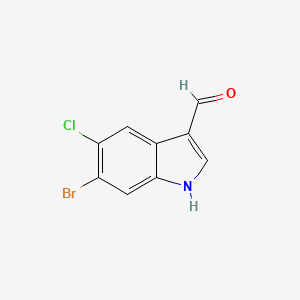
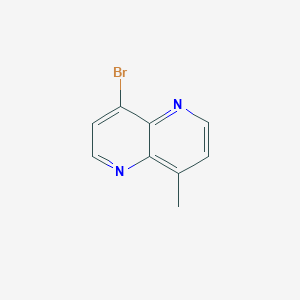
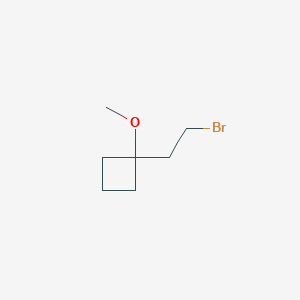

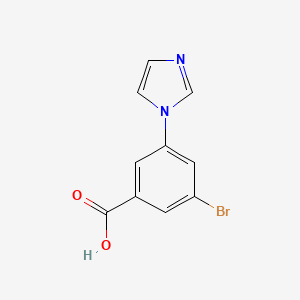
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
